molecular formula C21H17NO2Sn B14451060 Triphenyltin cyanoacetate CAS No. 73927-89-6

Triphenyltin cyanoacetate

Cat. No.: B14451060
CAS No.: 73927-89-6
M. Wt: 434.1 g/mol
InChI Key: RFTABJIVTIKRTN-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyltin cyanoacetate typically involves the reaction of triphenyltin chloride with cyanoacetic acid or its derivatives. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The general reaction scheme can be represented as follows:

(C6H5)3SnCl+CH2(CN)COOH(C6H5)3SnCH2(CN)COO+HCl(C_6H_5)_3SnCl + CH_2(CN)COOH \rightarrow (C_6H_5)_3SnCH_2(CN)COO + HCl (C6​H5​)3​SnCl+CH2​(CN)COOH→(C6​H5​)3​SnCH2​(CN)COO+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Triphenyltin cyanoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form triphenyltin oxide derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Triphenyltin oxide derivatives.

    Reduction: Triphenyltin amine derivatives.

    Substitution: Various substituted triphenyltin compounds depending on the substituent used.

Scientific Research Applications

Triphenyltin cyanoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenyltin cyanoacetate involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to proteins and enzymes, inhibiting their function. This results in the disruption of metabolic pathways and cellular homeostasis, leading to cell death. The cyano group in the compound plays a crucial role in its biocidal activity by interfering with cellular respiration .

Comparison with Similar Compounds

Similar Compounds

  • Triphenyltin chloride
  • Triphenyltin hydroxide
  • Triphenyltin acetate

Uniqueness

Triphenyltin cyanoacetate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. The cyano group enhances the compound’s reactivity and its ability to interact with biological molecules, making it more effective as a biocidal agent compared to other triphenyltin compounds .

Properties

CAS No.

73927-89-6

Molecular Formula

C21H17NO2Sn

Molecular Weight

434.1 g/mol

IUPAC Name

triphenylstannyl 2-cyanoacetate

InChI

InChI=1S/3C6H5.C3H3NO2.Sn/c3*1-2-4-6-5-3-1;4-2-1-3(5)6;/h3*1-5H;1H2,(H,5,6);/q;;;;+1/p-1

InChI Key

RFTABJIVTIKRTN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)CC#N

Origin of Product

United States

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